[(2,5-Diethoxyphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
(2,5-Diethoxyphenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonyl group attached to a diethoxyphenyl ring and a thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethoxyphenyl)sulfonylamine typically involves a multi-step processThe reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
(2,5-Diethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Diethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thienylmethylamine moiety can interact with various receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine
- N-substituted 2,5-di(2-thienyl)pyrroles
Uniqueness
(2,5-Diethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specialized applications .
Properties
IUPAC Name |
2,5-diethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h5-10,16H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVUUHIBWABRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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